Methylisatoic acid

Description

Overview of N-Methylisatoic Anhydride (B1165640) (NMIA) and its Derivative Context

N-Methylisatoic Anhydride (NMIA), a derivative of isatoic anhydride, is a heterocyclic compound with the molecular formula C₉H₇NO₃. It is structurally defined as a 1-methyl-3,1-benzoxazine-2,4-dione. chemicalbook.com This anhydride is recognized for its utility as a reactive intermediate in organic synthesis. chemimpex.com The presence of a methyl group on the nitrogen atom distinguishes it from its parent compound, isatoic anhydride, and influences its reactivity and applications.

In chemical research, NMIA is primarily utilized as a precursor for the synthesis of more complex molecules. chemimpex.com It readily undergoes reactions such as acylation with nucleophiles like amines and alcohols, owing to the reactive carbonyl group within its structure. This reactivity makes it a valuable starting material for creating a variety of heterocyclic systems. For instance, NMIA is a key component in the synthesis of quinazoline (B50416) derivatives. iosrphr.orgresearchgate.net The reaction of NMIA with an appropriate amine, followed by cyclization, provides a straightforward route to substituted quinazolinones, a class of compounds with significant interest in medicinal chemistry. iosrphr.org

Furthermore, NMIA serves as an important reagent in the field of nucleic acid chemistry. It is widely used for resolving the secondary structures of RNA through a technique known as Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE). chemicalbook.comabmole.com In this method, NMIA selectively acylates the 2'-hydroxyl group of flexible, unpaired ribonucleotides in an RNA strand. nih.gov The resulting adducts block the progression of the reverse transcriptase enzyme, allowing researchers to map the single-stranded regions of the RNA molecule and thus infer its secondary structure. The reaction rate of NMIA is considered relatively slow, which is suitable for experiments requiring longer exposure times to capture the dynamic nature of RNA folding. nih.gov

Table 1: Physicochemical Properties of N-Methylisatoic Anhydride

| Property | Value |

| CAS Number | 10328-92-4 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | White to orange to green crystalline powder; brownish chunks |

| Melting Point | 165-180 °C (decomposes) |

| Boiling Point | 297.5 °C |

Data sourced from multiple references. chemicalbook.comchemimpex.combiosynth.comsigmaaldrich.com

Historical Development and Significance of Isatoic Acid Derivatives

The study of isatoic acid and its derivatives dates back to the 19th century, with isatin (B1672199) (1H-indole-2,3-dione) first being obtained in 1841 from the oxidation of indigo. scielo.br Isatoic anhydride itself, also known as 2H-3,1-benzoxazine-2,4(1H)-dione, became a cornerstone intermediate in organic synthesis. google.com Historically, these compounds have been prized for their synthetic versatility, acting as precursors for a wide array of heterocyclic compounds, including indoles and quinolines. scielo.br

The significance of isatoic anhydride and its derivatives, including NMIA, lies in their ability to serve as efficient "masked" anthranilic acid synthons. The anhydride ring can be readily opened by nucleophiles, leading to the formation of N-substituted anthranilamides. These intermediates can then be cyclized to form various fused heterocyclic systems. This strategy has been widely employed in the synthesis of quinazolinones, a class of compounds that first gained prominence for their diverse biological activities. derpharmachemica.comorgchemres.org The first synthesis of quinazoline was reported in 1903. orgchemres.org

Over the decades, synthetic methodologies have evolved. Early methods often required harsh conditions, but modern approaches focus on more efficient and environmentally benign syntheses. For example, one-pot, three-component reactions involving isatoic anhydride, an aldehyde, and an amine source (like ammonium (B1175870) acetate) have been developed to produce quinazolinone libraries efficiently. derpharmachemica.comorgchemres.org The development of N-substituted isatoic anhydrides, such as NMIA, expanded the synthetic toolbox, allowing for the introduction of specific substituents at the N-1 position of the resulting quinazoline ring, which is known to influence the properties of the final compound. iosrphr.org This historical progression highlights a continuous drive to refine the use of isatoic anhydride derivatives as powerful tools in synthetic chemistry. derpharmachemica.com

Scope and Objectives of Current Research Trajectories

Current research involving N-Methylisatoic Anhydride and related derivatives is focused on several key areas, primarily leveraging its established reactivity for novel applications.

One major trajectory is the continued development of advanced chemical probes for biomolecule analysis. Building on the success of NMIA in SHAPE chemistry, researchers are designing new generations of isatoic anhydrides. The objective is to create reagents with modulated reactivity for different experimental needs. rsc.org For example, the synthesis of 1-methyl-7-nitroisatoic anhydride (1M7) provides a reagent that reacts faster than NMIA, allowing for "snapshot" analysis of RNA structure at specific moments. nih.gov Another goal is to attach functional groups, such as biotin (B1667282), to the isatoic anhydride core. nih.govrsc.org This functionalization aims to develop tools for the selective separation and purification of RNA from complex biological mixtures, where the biotin tag allows for capture on streptavidin-coated media. nih.govrsc.org

A second significant research direction is the synthesis of novel heterocyclic compounds for potential use in materials science and medicinal chemistry. NMIA serves as a key starting material for creating libraries of quinazoline derivatives. researchgate.net The objective of this research is to explore how different substitutions on the quinazoline scaffold, made possible by starting with NMIA, affect the final molecule's properties. iosrphr.org These studies aim to generate new compounds that can be evaluated for various applications, from specialty polymers and dyes to serving as intermediates in the development of new pharmaceutical agents. chemimpex.com For example, recent studies have reported the synthesis of novel spiroquinazoline (B1250128) derivatives from NMIA, which were then investigated for their biochemical properties. researchgate.net

Structure

3D Structure

Properties

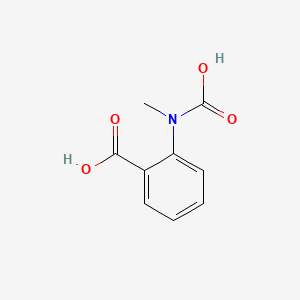

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

2-[carboxy(methyl)amino]benzoic acid |

InChI |

InChI=1S/C9H9NO4/c1-10(9(13)14)7-5-3-2-4-6(7)8(11)12/h2-5H,1H3,(H,11,12)(H,13,14) |

InChI Key |

ZFOXUSLPVYCCRX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for Methylisatoic Acid and its Analogues

Traditional methods for synthesizing N-methylisatoic anhydride (B1165640), a direct precursor to this compound, rely on fundamental organic reactions. These established routes have been widely used due to their reliability and the accessibility of starting materials.

The critical step in forming the characteristic benzoxazine-dione ring system of N-methylisatoic anhydride is an intramolecular cyclization. One of the most common methods involves the cyclization of an N-substituted anthranilic acid derivative.

A prominent example is the treatment of N-methyl anthranilic acid with a phosgene (B1210022) equivalent, such as triphosgene (B27547). In this reaction, the amino and carboxylic acid functionalities of the N-methyl anthranilic acid react with triphosgene, leading to the formation of the cyclic anhydride ring with the elimination of hydrogen chloride. slideshare.net This process is typically carried out in an appropriate organic solvent like methylene (B1212753) chloride or toluene. slideshare.netgoogle.com Another established cyclization method involves the simple heating of N-carbomethoxymethylanthranilic acid, which undergoes an intramolecular reaction to form N-methylisatoic anhydride. wgtn.ac.nz

The reaction of isatoic anhydride with an amine generally proceeds via ring-opening, with a loss of carbon dioxide, to yield an N-substituted anthranilamide. To form quinazolinediones, a subsequent cyclization step is often required, involving carbonylation of the preformed anthranilamide with agents like triphosgene or di-tert-butyl dicarbonate. tsijournals.com

Condensation reactions are fundamental to building the necessary precursors for N-methylisatoic anhydride. A condensation reaction is one in which two molecules combine, typically with the loss of a small molecule like water. researchgate.netindianchemicalsociety.com

A key preparative step involves the condensation of o-chlorobenzoic acid with methylamine. slideshare.net This reaction, catalyzed by copper powder and using an acid-binding agent like anhydrous potassium carbonate, forms the intermediate N-methyl anthranilic acid. slideshare.net This step is crucial as it introduces the N-methyl group that is characteristic of the final product. The reaction solvent for this condensation can be water or dimethylformamide (DMF). slideshare.net

Another significant reaction that can be classified in this context is the formation of quinazoline (B50416) alkaloids from N-methylisatoic anhydride. For instance, the condensation and subsequent cyclization between 2-methylamino-N-(2'-phenylethyl) benzamide (B126) and methylchloroformate yields 1-methyl-3-(2'-phenylethyl)-1H,3H-quinazoline-2,4-dione. wgtn.ac.nz

A common and cost-effective approach begins with o-chlorobenzoic acid and methylamine . slideshare.net An alternative and widely used starting material is isatoic anhydride itself, which can be N-alkylated to produce N-methylisatoic anhydride. rsc.orgacs.org This direct alkylation is often performed using methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. rsc.orgresearchgate.net

N-methylanthranilic acid is the most direct precursor for the cyclization step to form N-methylisatoic anhydride. slideshare.netwgtn.ac.nz For the synthesis of analogues, substituted anthranilic acids or isatins are employed. For example, 2-aminoterephthalic acid is a precursor for synthesizing 7-carboxy-N-methylisatoic anhydride. google.com Similarly, 4-nitroisatoic anhydride (4NIA) is the starting material for the synthesis of the SHAPE reagent 1-methyl-7-nitroisatoic anhydride (1m7). researchgate.netnih.gov

| Precursor Compound | Resulting Product/Intermediate | Synthetic Context | References |

| o-Chlorobenzoic Acid | N-Methyl anthranilic acid | Condensation with methylamine | slideshare.net |

| Isatoic Anhydride | N-Methylisatoic anhydride | Direct N-methylation | rsc.orgacs.org |

| N-Methylanthranilic Acid | N-Methylisatoic anhydride | Cyclization with phosgene equivalents | slideshare.netwgtn.ac.nz |

| 4-Nitroisatoic Anhydride | 1-Methyl-7-nitroisatoic anhydride | N-methylation for SHAPE reagent synthesis | researchgate.netnih.gov |

| 2-Aminoterephthalic Acid | 7-Carboxy-N-methylisatoic anhydride | Synthesis of functionalized analogues | google.com |

Advanced Synthetic Strategies and Process Intensification

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for preparing N-methylisatoic anhydride and related compounds. These strategies include the use of novel catalysts and the adoption of green chemistry principles.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the activation of N-methylisatoic anhydride. NHC catalysis offers a direct decarboxylative strategy to generate aza-ortho-quinone methide (aza-o-QM) intermediates from N-methylisatoic anhydride. google.comscispace.com

In this process, the addition of an NHC catalyst to N-methylisatoic anhydride results in the formation of a zwitterionic acylazolium intermediate, with the concurrent elimination of carbon dioxide. rsc.orgntu.edu.sg This key intermediate can then react with various electrophiles, such as trifluoromethyl ketones, in a formal [4+2] cycloaddition to produce highly enantioenriched dihydrobenzoxazinones. rsc.orggoogle.comscispace.com This method is notable for its high stereoselectivity and the avoidance of stoichiometric additives or external oxidants. scispace.com The development of chiral NHC catalysts has been pivotal in achieving high enantioselectivity in these reactions. rsc.orgntu.edu.sg

The table below summarizes findings from a study on NHC-catalyzed decarboxylative cycloaddition using N-methylisatoic anhydride and a trifluoromethyl ketone. scispace.com

| Catalyst | Yield (%) | Enantiomeric Ratio (er) |

| Achiral Triazolium | Moderate | N/A |

| Catalyst D (mesityl) | 19 | 98:2 |

| Catalyst A (phenyl) | 48 | 96:4 |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of isatoic anhydride synthesis, this has led to the development of more sustainable methods.

One approach involves the use of microwave irradiation to accelerate reactions, often in solvent-free conditions. tsijournals.com For instance, the synthesis of isatoic anhydrides from carboxylic anhydrides and trimethylsilyl (B98337) azide (B81097) can be achieved in excellent yields in just a few minutes under microwave irradiation, supported on basic alumina. tsijournals.com This method is significantly faster and more environmentally friendly than conventional heating methods. tsijournals.com

Another green strategy is the use of ultrasound irradiation in conjunction with environmentally benign reagents. The oxidation of isatins to isatoic anhydrides has been successfully carried out using a urea-hydrogen peroxide complex, which is a safe and inexpensive oxidant. slideshare.netresearchgate.net The application of ultrasound dramatically reduces reaction times from hours to minutes and provides high yields and purity under mild conditions. slideshare.net

Furthermore, efforts are being made to replace toxic reagents and solvents. For example, traditional methods often use highly toxic phosgene or its derivatives for cyclization. acs.org Developing alternative, safer cyclization agents is an ongoing area of research. Similarly, replacing hazardous solvents with greener alternatives like water or performing reactions in solvent-free systems contributes to a more sustainable synthesis. slideshare.netgoogle.comindianchemicalsociety.com

Flow Chemistry Applications in Continuous Production

The adoption of flow chemistry represents a significant advancement in the continuous production of this compound and other chemical entities. This technology offers numerous benefits over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. amt.uksyrris.commt.com

Continuous flow reactors have been utilized for various reaction types, including those that are highly exothermic or involve hazardous reagents. amt.uknih.gov The smaller reaction volumes inherent to flow systems mitigate safety risks associated with runaway reactions. mt.com Furthermore, the high surface-area-to-volume ratio in microreactors allows for precise temperature control, leading to cleaner product profiles and higher selectivity. contractpharma.com The integration of real-time monitoring through Process Analytical Technology (PAT) allows for immediate adjustments to maintain optimal reaction conditions. mt.com While broadly applicable, specific documented applications of flow chemistry for the direct synthesis of this compound are still emerging in publicly available literature. However, the principles of flow chemistry are highly relevant to the key reaction steps involved in its synthesis, such as N-alkylation and cyclization, suggesting a strong potential for future implementation.

Yield Enhancement and Purity Optimization Protocols

Achieving high yield and purity is a critical aspect of any synthetic protocol. For this compound, this involves careful control of reaction conditions and the implementation of effective purification strategies.

Key parameters that influence yield and purity include temperature, choice of solvent, and the nature of the base used in the reaction. For instance, in the N-alkylation of isatoic anhydride derivatives, lower temperatures and the use of weaker bases can help to minimize the formation of byproducts. The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

Post-reaction, purification is typically achieved through recrystallization or other chromatographic techniques. The choice of solvent for recrystallization is crucial for obtaining a high-purity product. The most common impurities that need to be removed include unreacted starting materials, byproducts from side reactions, and residual solvents. gyrosproteintechnologies.com

Table 1: Parameters for Yield and Purity Optimization

| Parameter | Influence on Yield and Purity | Optimization Strategy |

| Temperature | Affects reaction kinetics and selectivity. Higher temperatures can lead to side reactions. | Control temperature precisely to favor the desired reaction pathway. |

| Solvent | Influences solubility of reactants and intermediates, and can affect reaction rates. | Select a solvent that maximizes the solubility of reactants while minimizing byproduct formation. |

| Base | The strength and concentration of the base can impact the extent of deprotonation and potential side reactions. | Use a weak base to prevent decomposition of sensitive intermediates. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation. | Monitor reaction progress using analytical techniques like HPLC or TLC to determine the optimal endpoint. |

| Purification Method | Crucial for removing impurities and achieving the desired product quality. | Employ recrystallization with an appropriate solvent system or chromatography for effective purification. |

Comparative Analysis of Synthetic Efficiencies and Scalability

Several synthetic routes to this compound have been reported, each with varying efficiencies and scalability. A common industrial approach involves the cyclization of anthranilic acid derivatives. This method is often favored for its cost-effectiveness and scalability.

Another route involves the reaction of isatoic anhydride with a methylating agent. While this can be a high-yielding reaction, the use of certain methylating agents like methyl iodide or dimethyl sulfate can pose toxicity and cost challenges for large-scale industrial production. google.com

A patented method describes the synthesis of N-methyl isatoic anhydride starting from o-chlorobenzoic acid and methylamine. google.com This multi-step process involves a condensation reaction followed by cyclization with triphosgene. google.com The use of readily available and cheaper raw materials makes this route attractive for industrial applications. google.com

Table 2: Comparative Analysis of Synthetic Routes to this compound

| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Scalability |

| N-alkylation of Isatoic Anhydride | Isatoic anhydride, Methylamine | Ethanol (B145695) or Methanol | >88% (for N-benzylation) | Good, but depends on the cost and toxicity of the alkylating agent. google.com |

| Cyclization of N-methylanthranilic acid | N-methylanthranilic acid | Triphosgene | Not explicitly stated for the final product, but the precursor synthesis has a 75.4% yield. iosrphr.org | Potentially good, as it avoids highly toxic methylating agents. |

| From o-chlorobenzoic acid | o-chlorobenzoic acid, Methylamine | Anhydrous potassium carbonate, Copper powder, Triphosgene | Not specified in the patent abstract. | Designed for industrial production due to cheap and readily available raw materials. google.com |

The scalability of a synthetic route is a critical factor for industrial production. Factors that influence scalability include the cost and availability of starting materials, the safety of the reaction conditions, and the ease of product isolation and purification. numberanalytics.com Routes that utilize less hazardous reagents and operate under milder conditions are generally more amenable to large-scale production.

Chemical Reactivity and Derivatization Studies

Fundamental Reaction Pathways of Methylisatoic Acid

This compound, a cyclic anhydride (B1165640), exhibits a range of chemical reactivities centered around its anhydride functionality and aromatic core. Understanding these fundamental reaction pathways is crucial for its application in organic synthesis.

The core reactivity of this compound involves the nucleophilic attack on one of the carbonyl carbons of the anhydride ring. This attack leads to the opening of the heterocyclic ring system. A variety of nucleophiles can initiate this process, including amines, alcohols, and water.

The general mechanism proceeds via the addition of the nucleophile to a carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the acyl-oxygen bond and opening the ring to form a derivative of 2-(methylamino)benzoic acid. For instance, reaction with an amine yields an N-acylated amine.

A notable example is the reaction with glycine (B1666218) in the presence of triethylamine (B128534). The triethylamine deprotonates glycine, and the resulting carboxylate attacks a carbonyl carbon of the 5-chloro-N-methylisatoic anhydride. Subsequent rearrangement and decarboxylation lead to the formation of a new amide linkage. stackexchange.com This type of reaction highlights the utility of methylisatoic anhydride in peptide synthesis and the construction of complex nitrogen-containing molecules. researchgate.net

The reactivity of the anhydride can be modulated by substituents on the aromatic ring. For example, the presence of a nitro group, as in 1-methyl-7-nitroisatoic anhydride (1M7), enhances the electrophilicity of the carbonyl carbons, leading to faster reaction rates compared to the unsubstituted N-methylisatoic anhydride (NMIA). nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions of this compound Derivatives

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 5-chloro-N-methylisatoic anhydride | Glycine/Triethylamine | Amide derivative | stackexchange.com |

| N-methylisatoic anhydride | Amines | N-acylated amines | |

| N-methylisatoic anhydride | Alcohols | Esters | |

| Isatoic anhydride | Methylamine | N-methylisatoic anhydride |

Hydrolysis Pathways and Products

In the presence of water, particularly under basic or acidic conditions, this compound undergoes hydrolysis. This reaction involves the nucleophilic attack of a water molecule on a carbonyl carbon, leading to the opening of the anhydride ring.

Under basic conditions, such as refluxing in a mixture of water and ethanol (B145695) with sodium hydroxide, the dihydropyridine (B1217469) ring of a derivative of this compound can be cleaved to yield 2-(methylamino)benzoic acid in high yield. chemmethod.com Similarly, hydrolysis of 4-Methyl-isatoic anhydride in the presence of water results in the formation of anthranilic acid and carbon dioxide.

The stability towards hydrolysis can be a key factor in its applications. For example, in the context of RNA structure probing, the rate of hydrolysis of isatoic anhydride derivatives is a critical parameter. charlotte.edu The hydrolysis of N-methylisatoic anhydride (NMIA) leads to the formation of 2-(methylamino)benzoic acid. chemmethod.com

Decarboxylation, the loss of carbon dioxide, is another significant reaction pathway for derivatives formed from the ring-opening of this compound. This process is often observed when the ring-opened intermediate contains a carboxylic acid group positioned beta to a carbonyl group (a β-keto acid).

The mechanism of decarboxylation of a β-keto acid typically proceeds through a cyclic, concerted transition state. masterorganicchemistry.comucalgary.ca This involves the transfer of a proton from the carboxylic acid to the carbonyl oxygen, simultaneous with the cleavage of the carbon-carbon bond to release carbon dioxide and form an enol intermediate. The enol then tautomerizes to the more stable keto form. ucalgary.ca

In the reaction of 5-chloro-N-methylisatoic anhydride with glycine, decarboxylation of an intermediate is a key step in the formation of the final amide product. stackexchange.com This decarboxylation is a common feature in reactions where isatoic anhydrides are used as synthons for heterocyclic compounds.

Synthesis of Novel this compound Derivatives and Scaffolds

The versatile reactivity of this compound allows for its derivatization to create a wide array of novel compounds and molecular scaffolds with potential applications in various fields of chemistry.

Modification of the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution reactions. These modifications can introduce a range of functional groups, thereby tuning the electronic and steric properties of the molecule.

For example, Friedel-Crafts alkylation or directed ortho-methylation can be employed to introduce methyl groups onto the aromatic system. vulcanchem.com The synthesis of 4,5,6-trimethoxy-N-methylisatoic anhydride and 6-methoxy-4,5-methylenedioxy-N-methylisatoic anhydride demonstrates the feasibility of introducing multiple substituents onto the benzene (B151609) ring, which can then be used to synthesize complex natural products like acridone (B373769) alkaloids. researchgate.net

Furthermore, late-stage functionalization techniques, such as electrochemical C-H bond functionalization, offer modern approaches to introduce groups like trifluoromethyl (CF3) or sulfonamide moieties onto the aromatic core. beilstein-journals.org These methods provide efficient routes to novel derivatives that might be difficult to access through traditional synthetic methods.

The anhydride moiety is the primary site for transformations leading to a diverse range of heterocyclic and open-chain structures.

Reaction of N-methylisatoic anhydride with malononitrile (B47326) in pyridine (B92270) leads to the formation of 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile via a ring-opening/ring-closure pathway. chemmethod.com Similarly, reaction with the lithium enolate of an acetophenone (B1666503) can produce N-methyl-2-aryl-4-quinolone alkaloids. researchgate.net

The anhydride can also be used to construct larger ring systems. For instance, reaction with diamines can form symmetrical bis-amides, which can be further reacted to create bis-(1,3,2-benzodiazaphosphorinones). researchgate.net Another application is in the synthesis of quinoline (B57606) derivatives. For example, 5-methylisatoic anhydride can be treated with triphosgene (B27547) to form an intermediate that reacts with a sodium enolate to eventually yield a substituted quinoline. vulcanchem.com

The selective acylation of the 2'-hydroxyl group of RNA by N-methylisatoic anhydride (NMIA) and its derivatives is a powerful tool in chemical biology for probing RNA structure. nih.gov Biotin-conjugated N-methylisatoic anhydride has been developed for the selective separation of RNA from DNA-RNA mixtures. rsc.org

Formation of Heterocyclic Systems (e.g., Quinolines, Quinazolines)

N-Methylisatoic anhydride serves as a valuable precursor for the synthesis of quinoline and quinazoline (B50416) derivatives. These reactions typically involve the nucleophilic attack on one of the carbonyl groups of the anhydride ring, followed by cyclization.

The reaction of N-methylisatoic anhydride with carbanions derived from active methylene (B1212753) compounds is a common strategy for synthesizing quinoline derivatives. For instance, the reaction with malononitrile in pyridine leads to the formation of 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile through a ring-opening and subsequent ring-closure pathway. chemmethod.com Similarly, lithium enolates generated from aliphatic methyl ketones react with N-methylisatoic anhydride at low temperatures to produce 2-alkyl-4-quinolone alkaloids in a single step. capes.gov.br This method has been successfully applied to the synthesis of the alkaloid dihydroevocarpine. capes.gov.br

Furthermore, the reaction with the lithium enolates of esters yields β-ketoesters, which can be thermally cyclized to afford 3-substituted-4-hydroxy-1-methyl-2(1H)-quinolinones. researchgate.net This approach is particularly useful for synthesizing quinoline alkaloids. researchgate.net The dianion of hydroxyacetone (B41140) also reacts with N-methylisatoic anhydride to furnish 2-hydroxymethyl-1-methylquinolin-4(1H)-one. capes.gov.br

In a similar vein, N-methylisatoic anhydride is a key starting material for quinazoline synthesis. The reaction with amines can lead to the formation of N-methylquinazoline-2,4-diones, although yields can sometimes be moderate. nih.gov An alternative and efficient method involves the reaction of N-methylisatoic anhydride with amines mediated by triphenylphosphine-iodine (Ph3P-I2), which proceeds via an amine attack at the C-4 position followed by cyclization upon heating in the presence of a base. clockss.org This one-pot process allows for the rapid construction of a variety of N3-substituted quinazoline-2,4-diones. clockss.org Spiroquinazoline (B1250128) derivatives have also been synthesized using N-methylisatoic anhydride as a starting material. tjpr.org

Table 1: Synthesis of Heterocyclic Systems from N-Methylisatoic Anhydride

| Reactant(s) | Product Type | Key Conditions | Reference(s) |

|---|---|---|---|

| Malononitrile | 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile | Pyridine, reflux | chemmethod.com |

| Lithium enolates of aliphatic methyl ketones | 2-Alkyl-4-quinolone alkaloids | -78°C | capes.gov.br |

| Lithium enolates of esters | 3-Substituted-4-hydroxy-1-methyl-2(1H)-quinolinones | Thermal cyclization of intermediate β-ketoester | researchgate.net |

| Dianion of hydroxyacetone | 2-Hydroxymethyl-1-methylquinolin-4(1H)-one | LDA, THF, -65°C | capes.gov.br |

| Amines | N-Methylquinazoline-2,4-diones | Varies, can be low yield | nih.gov |

| Amines with Ph3P-I2 | N3-Substituted quinazoline-2,4-diones | Heating with base | clockss.org |

| --- | Spiroquinazoline derivatives | --- | tjpr.org |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of N-methylisatoic anhydride is crucial for optimizing reaction conditions and predicting product outcomes. Studies have focused on elucidating reaction intermediates and considering the kinetic and thermodynamic factors that govern these transformations.

Elucidation of Reaction Intermediates

The reactions of N-methylisatoic anhydride proceed through several key intermediates. In reactions with nucleophiles, the initial step is typically the attack on one of the carbonyl carbons of the anhydride ring. For example, in the reaction with glycine in the presence of triethylamine, the amino group of glycine attacks the more electrophilic ester carbonyl group. stackexchange.com This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the opening of the anhydride ring. stackexchange.com

In the synthesis of quinazolinediones from isatoic anhydrides and amines, a proposed mechanism involves the initial formation of a 2-isocyanatobenzamide species as a possible reaction intermediate. clockss.org Another study suggests that in the reaction of functionalized aryllithium reagents with N-methylisatoic anhydride, an intermediate N-lithio salt is formed. tcnj.edu However, due to the non-nucleophilic nature of this intermediate, intramolecular cyclization did not occur, leading to the isolation of functionalized aminobenzophenone derivatives. tcnj.edu

In the synthesis of quinoline derivatives, the reaction of N-methylisatoic anhydride with the lithium enolate of an acetophenone is proposed to proceed through a Pummerer-type rearrangement. scispace.com The reaction of N-methylisatoic anhydride with malononitrile is believed to follow a ring-opening/ring-closure pathway to yield the final quinoline product. chemmethod.com

Kinetic and Thermodynamic Considerations

The reactivity of N-methylisatoic anhydride is influenced by both kinetic and thermodynamic factors. The presence of the methyl group on the nitrogen atom generally makes the reaction proceed with slightly more difficulty compared to the unsubstituted isatoic anhydride. myttex.net

Kinetic studies on the alkaline hydrolysis of N-methylisatin, a related compound, have shown that the rate of reaction decreases with an increasing concentration of an organic co-solvent like N,N-dimethylacetamide (DMA). researchgate.net This suggests that the transition state is more solvated by water than the reactants. The thermodynamic activation parameters, such as enthalpy and entropy of activation, have been calculated and discussed in terms of the solvation of the activated complex. researchgate.net

The choice of base and solvent can significantly impact the reaction pathway and product distribution. For instance, in the synthesis of N-methylquinazoline-2,4-diones, using tetramethylguanidine as a base for the methylation of pre-formed quinazolinediones gave significantly better yields than the direct reaction of N-methylisatoic anhydride with amines. nih.gov This highlights the importance of kinetic control in achieving desired products. The thermodynamic stability of the final heterocyclic product also drives the reaction towards cyclization.

Table 2: Investigated Reaction Mechanisms of N-Methylisatoic Anhydride

| Reaction Type | Proposed Intermediate(s) | Key Mechanistic Insights | Reference(s) |

|---|---|---|---|

| Reaction with glycine | Tetrahedral intermediate, amido anion | Nucleophilic attack by the amino group on the ester carbonyl. | stackexchange.com |

| Quinazolinedione synthesis with amines | 2-Isocyanatobenzamide | Amine attacks the C-4 position of the anhydride. | clockss.org |

| Reaction with aryllithium reagents | N-lithio salt | The intermediate is non-nucleophilic, preventing intramolecular cyclization. | tcnj.edu |

| Quinolone synthesis with acetophenone enolates | --- | Proposed to involve a Pummerer-type rearrangement. | scispace.com |

| Quinolone synthesis with malononitrile | --- | Proceeds via a ring-opening/ring-closure pathway. | chemmethod.com |

| Alkaline hydrolysis (of related N-methylisatin) | Activated complex | Reaction rate is influenced by solvent polarity and solvation of the transition state. | researchgate.net |

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of methylisatoic acid.

¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical shifts of protons provide information about their local electronic environment. Protons attached to saturated, sp³-hybridized carbons generally appear at higher fields, while those on sp²-hybridized carbons are found at lower fields. libretexts.org Protons on carbons adjacent to electronegative atoms like oxygen or nitrogen are also shifted to lower fields. libretexts.org For aromatic compounds, the protons on the ring typically resonate between 6.5 and 8.0 δ. libretexts.org The N-methyl group in a related quinazoline (B50416) alkaloid, a derivative of this compound, was observed at 3.72 ppm. iosrphr.org

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides a count of the number of distinct carbon atoms in a molecule. libretexts.org The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and its electronic environment. libretexts.org Generally, sp³-hybridized carbons absorb between 0 and 90 δ, while sp²-hybridized carbons are found between 110 and 220 δ. libretexts.org Carbonyl carbons (C=O) are particularly deshielded and appear at the low-field end of the spectrum, typically from 160 to 220 δ. libretexts.org In a related quinazoline alkaloid, the carbonyl carbon (C-4) resonated at 161.57 ppm, and the N-methyl carbon was found at 30.64 ppm. iosrphr.org

Interactive Table: Predicted NMR Data for this compound Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 libretexts.org | 110 - 150 (estimated) |

| N-CH₃ | ~3.7 iosrphr.org | ~30 iosrphr.org |

| C=O (carbonyl) | N/A | 160 - 180 (estimated) |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns. wikipedia.org

In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment. uni-saarland.de The resulting mass spectrum displays the relative abundance of these fragments. The peak with the highest mass-to-charge ratio often corresponds to the molecular ion (M+•), which provides the molecular weight of the compound. chim.lu

The fragmentation of the molecular ion is not random; it breaks at the weakest bonds and in ways that form the most stable fragments. uni-saarland.de For N-methylisatoic anhydride (B1165640), a closely related compound, the top three peaks in its mass spectrum are observed at m/z 104, 105, and 133. nih.gov The fragmentation of aromatic compounds often results in a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org

Interactive Table: Key Mass Spectrometry Fragments for N-Methylisatoic Anhydride

| m/z | Interpretation |

| 177 | Molecular Ion (M+•) |

| 133 | Loss of CO₂ (M - 44) |

| 105 | [C₇H₅NO]+• |

| 104 | [C₇H₄NO]+ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. orgchemboulder.com Different functional groups absorb IR radiation at characteristic frequencies, which correspond to specific vibrational modes of the bonds within the group.

For a molecule like this compound, which contains a carboxylic acid and an N-methyl group on an aromatic ring, the IR spectrum would be expected to show several key absorption bands. The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹. orgchemboulder.com The C=O (carbonyl) stretch of the carboxylic acid gives a strong, intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine would likely be observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com Additionally, C-H stretching vibrations for the aromatic ring and the methyl group would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.org

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) orgchemboulder.com |

| Carbonyl | C=O Stretch | 1760-1690 (strong) orgchemboulder.com |

| Aromatic Ring | C-C Stretch (in-ring) | 1600-1400 libretexts.org |

| Aromatic Amine | C-N Stretch | 1335-1250 orgchemboulder.com |

| Methyl Group | C-H Stretch | 3000-2850 libretexts.org |

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, and by measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. nih.gov

Chromatographic Methods for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. youtube.com Developing a robust HPLC method is essential for assessing the purity of this compound and for quantifying it in various samples.

A typical HPLC method development strategy involves several key steps. youtube.com This includes selecting an appropriate stationary phase (column), such as a C18 column, and optimizing the mobile phase composition. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netnih.gov The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition). pensoft.netnih.gov

Detection is commonly achieved using a UV/VIS detector set at a wavelength where the analyte exhibits strong absorbance. pensoft.net Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures the method is accurate, precise, linear, and specific for the intended analysis. pensoft.net For instance, a method for a related compound was validated for linearity over a specific concentration range and its limits of detection (LOD) and quantification (LOQ) were determined. researchgate.net

Interactive Table: Typical Parameters for HPLC Method Development

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) pensoft.net |

| Mobile Phase | Acetonitrile/Water with acid (e.g., formic acid) nih.gov |

| Flow Rate | 0.2 - 1.0 mL/min pensoft.netnih.gov |

| Detection | UV/VIS at a specific wavelength (e.g., 225 nm) pensoft.net |

| Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds. thermofisher.cominnovatechlabs.com For a compound like this compound, which is a solid at room temperature, GC-MS analysis would typically require derivatization to convert it into a more volatile form suitable for the GC column. Common derivatization techniques for acidic compounds include esterification to produce more volatile esters.

While specific research detailing the GC-MS analysis of this compound is not abundant, data for its closely related anhydride, N-methylisatoic anhydride, is available, indicating its suitability for this analytical method. The National Institute of Standards and Technology (NIST) mass spectrometry data library contains an entry for N-methylisatoic anhydride, confirming its characterization by GC-MS. nih.gov The analysis of such compounds by GC-MS involves their introduction into the gas chromatograph, where they are vaporized and separated based on their boiling points and polarity as they pass through a capillary column. thermofisher.com Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

The general workflow for analyzing a sample for this compound or its derivatives using GC-MS would involve:

Sample Preparation: Extraction of the analyte from the sample matrix, followed by a derivatization step to increase volatility.

GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The temperature of the column is programmed to increase over time to elute compounds with different boiling points.

MS Detection: As the separated compounds elute from the GC column, they are introduced into the mass spectrometer. They are then ionized, typically by electron impact (EI), and the resulting ions are separated by their mass-to-charge ratio (m/z).

The mass spectrum of N-methylisatoic anhydride shows a characteristic fragmentation pattern that allows for its unambiguous identification. The table below summarizes the key mass spectrometry data for N-methylisatoic anhydride from the NIST library. nih.gov

| Property | Value |

|---|---|

| NIST Number | 69984 |

| Library | Main library |

| Total Peaks | 76 |

| Top Peak (m/z) | 133 |

| Molecular Weight | 177.16 g/mol |

Development of Specialized Analytical Assays for this compound Detection

Specialized analytical assays involving this compound chemistry are primarily centered around its anhydride form, N-methylisatoic anhydride (NMIA). NMIA is a key reagent in several advanced biochemical and analytical techniques.

One of the most prominent applications of NMIA is in the Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) technology. medchemexpress.comnih.gov SHAPE is a method used to probe the secondary structure of RNA molecules. nih.gov In this assay, NMIA acts as an electrophilic agent that selectively acylates the 2'-hydroxyl group of flexible, unpaired ribonucleotides in an RNA molecule. nih.govnih.gov The sites of acylation can then be detected by reverse transcription, as the bulky adducts cause the reverse transcriptase to stall, leading to truncated cDNA products. nih.gov The pattern of these truncated products reveals the single-stranded and conformationally dynamic regions of the RNA, providing insights into its structure. rsc.orgchemmethod.com

Another area of development involves the conjugation of NMIA with other molecules to create specialized probes. For instance, biotin-conjugated N-methylisatoic anhydride has been synthesized as a chemical tool for the selective separation of RNA from a mixture of nucleic acids. medchemexpress.com The biotin (B1667282) tag allows for the capture of the acylated RNA using streptavidin-coated magnetic beads. rsc.org

Furthermore, the reactivity of N-methylisatoic anhydride with amines has been exploited to develop fluorescent labeling strategies. It serves as a precursor for the N-methylanthranilic acid fluorophore, which can be used to prepare fluorescent derivatives of peptides and other biomolecules. thermofisher.com These specialized assays are valuable in various research areas, including biochemistry and molecular biology, for studying enzyme activities and molecular interactions. chemimpex.com

The table below summarizes the specialized analytical assays that utilize N-methylisatoic anhydride.

| Assay/Application | Principle | Purpose | Reference |

|---|---|---|---|

| SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) | Selective acylation of the 2'-hydroxyl group of flexible RNA nucleotides by NMIA, followed by detection of modification sites via reverse transcription stalling. | Probing RNA secondary and tertiary structure. | medchemexpress.comnih.govnih.gov |

| Nucleic Acid Separation | Use of biotin-conjugated NMIA to selectively label and capture RNA from a mixture of DNA and RNA using streptavidin affinity purification. | Purification and isolation of RNA. | medchemexpress.comrsc.org |

| Fluorescent Labeling of Amines | NMIA serves as a precursor to the N-methylanthranilic acid fluorophore for labeling primary and secondary amines in biomolecules. | Detection and quantification of amines, peptides, and proteins. | thermofisher.com |

| Enzyme Activity Studies | Used in biochemical assays to study enzyme interactions and metabolic pathways. | Biochemical research. | chemimpex.com |

Computational and Theoretical Chemistry of Methylisatoic Acid

Quantum Chemical Calculations and Electronic

Structure Analysis Quantum chemical calculations provide fundamental insights into the electronic properties of methylisatoic acid (more commonly known as N-methylisatoic anhydride (B1165640) or NMIA). These computational approaches are crucial for rationalizing the molecule's reactivity and for designing new derivatives with tailored properties. wisdomlib.org DFT, in particular, has become a standard tool for studying the electronic structure of molecules like NMIA. researchgate.netunex.es Calculations on the related isatoic anhydride scaffold show that its reactivity is dictated by the chemistry of the heterocyclic ring. researchgate.net

A study involving platinum(IV) complexes incorporated an N-methylisatoate ligand, synthesized through a ring-opening reaction of N-methylisatoic anhydride, and employed Time-Dependent Density Functional Theory (TD-DFT) to characterize the electronic transitions of the resulting complex. rsc.org These calculations showed that the inclusion of the N-methylisatoate ligand was anticipated to impart greater photosensitivity. rsc.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory is extensively used to elucidate the intricate mechanisms of reactions involving the isatoic anhydride framework. chemmethod.comcivilica.com These theoretical investigations help to understand reaction pathways, transition states, and the roles of catalysts and substituents. nih.govcdnsciencepub.com For instance, DFT calculations at the M06-2X level of theory have been employed to study the mechanism for the [4+2]-annulation of isatoic anhydride with prop-2-ynylsulfonium, promoted by the catalyst 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in This study detailed a multi-stage reaction involving isomerization, deprotonation, nucleophilic addition, ring-opening, decarboxylation, and intramolecular cycloaddition. rasayanjournal.co.in

In another example, DFT was used to investigate the synthesis of quinazoline (B50416) derivatives. The study confirmed that the oxidation of isatins to form 1-substituted isatoic anhydrides proceeds with high chemoselectivity, a result that was in accordance with DFT quantum chemical calculations using the B3LYP functional. researchgate.net Furthermore, computational studies have been used to evaluate proposed mechanisms for reactions of cyclic anhydrides, such as the Castagnoli–Cushman reaction, sometimes challenging long-held assumptions by revealing high-energy intermediates that render certain pathways unworkable. unex.es

Molecular Orbital Theory and Electron Density Distributions

Molecular Orbital (MO) theory and the analysis of electron density are fundamental to understanding the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. orientjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability. oup.comacs.org

A theoretical study on isatoic anhydride and its derivatives used Frontier Molecular Orbital (FMO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) to probe local reactivity. researchgate.net The analysis of condensed Fukui functions, which are derived from the electron density, helped identify the most probable sites for nucleophilic attack. For the unsubstituted isatoic anhydride, the C2 and C9 carbon atoms were identified as key electrophilic sites, while the O12 atom was the most likely site for nucleophilic attack. researchgate.net Similarly, FMO analysis of the reaction between isatoic anhydride and prop-2-ynylsulfonium demonstrated that they act as C4 and C2 synthons, respectively. rasayanjournal.co.in TD-DFT calculations on a platinum complex containing the N-methylisatoate ligand helped simulate its UV-vis absorption spectrum by characterizing the underlying electronic transitions. rsc.org

| Compound/Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Quinazoline Derivative (AYQ) | DFT/B3LYP/6-31G | -6.722 | -1.723 | 4.999 | acs.org |

| 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide | M06-2X/6-311+G(d,p) | - | - | 4.06 | chemmethod.com |

| 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | M06-2X/6-311+G(d,p) | - | - | 4.47 | chemmethod.com |

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have become an invaluable tool for studying the dynamic interactions between this compound and its primary biological target, RNA. nih.gov These simulations provide an atomistic view of how the SHAPE reagent approaches and binds to the RNA, revealing the conformational changes that facilitate the reaction.

MD studies have shown that for the acylation reaction to occur, the SHAPE reagent must first approach the nucleotide and stabilize in close proximity to the 2'-OH group. acs.org This stabilization is often achieved through stacking interactions with the sugar rings and nucleobases of the RNA. acs.orgnih.gov The flexibility of the nucleotide, particularly the sugar pucker conformation, is a major structural factor influencing reactivity. nih.gov

Simulations have been used to investigate the binding of SHAPE reagents like NMIA and 1-methyl-7-nitroisatoic anhydride (1M7) to RNA structural motifs. nih.govnih.gov One study noted that simulations involving the larger NMIA molecule were more complex compared to smaller reagents. acs.org Other advanced MD simulations have explored the possibility of cooperative binding effects, where the binding of one reagent molecule to a nucleotide can influence the binding of another to a neighboring nucleotide, potentially leading to a non-linear dependence of reactivity on reagent concentration.

Prediction of Reactivity and Selectivity

A hallmark of this compound is its selective reactivity, which forms the basis of the SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) technique. unc.educharlotte.edu NMIA selectively acylates the 2'-hydroxyl group of ribonucleotides in conformationally flexible regions of an RNA molecule, while constrained or base-paired nucleotides react much more slowly. unc.edu This differential reactivity allows for the mapping of RNA secondary structure at single-nucleotide resolution. charlotte.edu

Computational chemistry plays a crucial role in predicting and explaining this selectivity. The reactivity of the isatoic anhydride core can be modulated by substituents on the aromatic ring. For example, the design of 1-methyl-7-nitroisatoic anhydride (1M7) was based on the principle that adding a strong electron-withdrawing nitro group would increase the electrophilicity of the anhydride carbonyls, leading to a much faster reaction with the RNA 2'-hydroxyl group. medchemexpress.com

First-principles calculations have also been used to understand the reactivity of different SHAPE reagents. A study comparing NMIA with 1-methyl-6-nitroisatoic anhydride (1M6) found that 1M6 reacts preferentially with nucleotides where one face of the nucleobase is open, allowing for an unhindered stacking interaction with the reagent. nih.gov This differential reactivity between NMIA and 1M6 can be exploited to identify noncanonical and tertiary contacts within an RNA structure. nih.gov Theoretical calculations of local reactivity descriptors, such as Fukui functions, can predict the most reactive sites within the molecule, corroborating experimental observations of nucleophilic attack at the carbonyl carbons. researchgate.net

| Reagent | Half-life of Hydrolysis | Key Feature | Reference |

|---|---|---|---|

| N-methylisatoic anhydride (NMIA) | ~20 min to completion | Original, moderately electrophilic SHAPE reagent. | medchemexpress.com |

| 1-methyl-7-nitroisatoic anhydride (1M7) | 14 s | Faster reacting due to electron-withdrawing nitro group. | medchemexpress.com |

In Silico Screening and Design of Derivatives

The foundational structure of this compound serves as a versatile scaffold for the in silico design and subsequent synthesis of new chemical probes with enhanced properties. A primary goal has been to improve upon the characteristics of NMIA for RNA structure analysis. medchemexpress.com

This has led to the development of second-generation SHAPE reagents. A prominent example is 1-methyl-7-nitroisatoic anhydride (1M7), which was designed to be much more reactive than NMIA. medchemexpress.com Its rapid reaction rate makes it ideal for equilibrium analysis of RNA structure. medchemexpress.com Further design efforts have focused on improving other properties, such as aqueous solubility. One strategy involved adding a trimethylammonium group to the aromatic ring, which serves the dual purpose of increasing water solubility and activating the carbonyl group through electron withdrawal.

Beyond modifying reactivity and solubility, derivatives have been designed to facilitate new applications. Biotin-conjugated N-methylisatoic anhydride was created as a chemical tool for the selective capture and separation of RNA from complex biological mixtures. In a different field, the N-methylisatoate ligand was incorporated into platinum(IV) complexes with the goal of creating novel photocytotoxic agents for potential use in cancer therapy. rsc.org These examples underscore the power of using the this compound framework as a starting point for rational, computation-guided design of new functional molecules.

Mechanistic Investigations of Biological Interactions

Molecular Probing of RNA Structure and Dynamics using N-Methylisatoic Anhydride (B1165640) (NMIA)

N-Methylisatoic anhydride (NMIA) is a chemical compound extensively utilized in the study of RNA structure. It serves as a key reagent in a technique known as Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE), which provides insights into the secondary and tertiary structure of RNA molecules at single-nucleotide resolution. acs.orgresearchgate.net

SHAPE technology leverages the principle that the reactivity of the 2'-hydroxyl group on the ribose sugar of an RNA nucleotide is dependent on its local structural flexibility. sci-hub.seacs.org In regions where the RNA is single-stranded or conformationally dynamic, the 2'-hydroxyl group is more accessible and reactive towards electrophilic reagents like NMIA. sci-hub.seacs.org Conversely, in regions constrained by base-pairing or other tertiary interactions, the reactivity is significantly reduced. acs.orgacs.org

The process involves treating an RNA molecule with NMIA, which acylates the 2'-hydroxyl groups of flexible nucleotides, forming stable 2'-O-adducts. mcb111.orgresearchgate.net These modification sites are then detected by a primer extension reaction using reverse transcriptase. The bulky adducts on the RNA backbone cause the reverse transcriptase to stall, generating a series of cDNA fragments of varying lengths. researchgate.net By analyzing the distribution and abundance of these fragments, typically through capillary electrophoresis, researchers can map the flexible and constrained regions of the RNA molecule with high precision. researchgate.netresearchgate.net The resulting SHAPE reactivity profile provides a quantitative measure of local nucleotide flexibility for each base in the RNA sequence. mcb111.org

Several variants of SHAPE have been developed to enhance its capabilities. For instance, differential SHAPE (dSHAPE) employs a combination of NMIA and a related, more reactive reagent, 1-methyl-6-nitroisatoic anhydride (1M6), to distinguish between different types of structural constraints. unc.edu This dual-reagent approach helps to identify tertiary contact points within the RNA structure. Another fast-acting reagent, 1-methyl-7-nitroisatoic anhydride (1M7), was developed to capture RNA structural dynamics on shorter timescales. researchgate.netsci-hub.se The half-life of 1M7 is significantly shorter (14 seconds) compared to NMIA (20 minutes), allowing for time-resolved studies of RNA folding and conformational changes. sci-hub.se

| Reagent | Typical Half-life | Key Application |

| NMIA | 20 minutes sci-hub.se | Standard RNA structure probing, detects slowly dynamic nucleotides. sci-hub.seunc.edunih.gov |

| 1M6 | - | Used with NMIA in dSHAPE to identify stacked nucleotides. unc.edu |

| 1M7 | 14 seconds sci-hub.se | Fast-acting probe for time-resolved studies of RNA folding. researchgate.netsci-hub.se |

The fundamental principle of SHAPE technology rests on the strong correlation between the local flexibility of an RNA nucleotide and its reactivity with NMIA. acs.org Conformationally flexible nucleotides, typically found in single-stranded regions, loops, and bulges, exhibit higher reactivity towards NMIA. sci-hub.sersc.org This is because the 2'-hydroxyl group in these flexible regions can more readily adopt a conformation that enhances its nucleophilicity, facilitating the acylation reaction. acs.orgoup.com

Conversely, nucleotides that are constrained by Watson-Crick base pairing in helical regions or involved in tertiary interactions show low reactivity. rsc.org This reduced reactivity is attributed to the constrained local environment, where interactions with the adjacent 3'-phosphodiester anion and other structural elements hinder the 2'-hydroxyl group from attacking the electrophilic NMIA. acs.orgacs.org The dynamic range between the most reactive (flexible) and least reactive (constrained) nucleotides can be 20-fold or greater, providing a clear signal for structural interpretation. mcb111.org Molecular dynamics simulations have further corroborated that RNA flexibility is a primary determinant of SHAPE reactivity. acs.org

SHAPE technology, utilizing NMIA and its analogs, has been instrumental in elucidating the structures of complex and biologically significant RNA molecules, such as riboswitches and telomerase RNA.

Riboswitch Structure Analysis: Riboswitches are segments of messenger RNA that can directly bind to small molecule metabolites, leading to a conformational change that regulates gene expression. nih.gov SHAPE has been used to study the folding of various riboswitches, including the guanine (B1146940), adenine (B156593), and lysine (B10760008) riboswitches. nih.govplos.orgoup.com For example, in the B. subtilis guanine riboswitch, NMIA probing revealed that the addition of guanine induces a significant increase in the melting temperature of nucleotides in the three-way junction, indicating the formation of a stable, ligand-bound structure. nih.gov Similarly, for the Vibrio cholerae adenine riboswitch, SHAPE analysis showed that adenine binding leads to increased accessibility of the Shine-Dalgarno sequence and the start codon, consistent with its function as a translational activator. plos.org These studies demonstrate the power of SHAPE to map ligand-induced conformational changes and provide insights into the regulatory mechanisms of riboswitches. unc.edu

Telomerase RNA Structure Analysis: Telomerase is a ribonucleoprotein enzyme that maintains the ends of chromosomes and contains an essential RNA component (TER) that serves as a template for telomeric DNA synthesis. nih.gov Understanding the structure of TER is crucial for comprehending its role in telomerase function. nih.gov SHAPE analysis with NMIA has been applied to model the structure of telomerase RNA from various organisms, including Tetrahymena thermophila and humans (hTER). nih.govresearchgate.net For Tetrahymena telomerase RNA, SHAPE data was used to generate a secondary structure model that contained most of the base pairs predicted by computational algorithms alone. nih.gov In the case of full-length hTER, SHAPE experiments helped to identify free nucleotides and dynamic regions, providing an experimental basis for modeling its three-dimensional structure. researchgate.net SHAPE has also been used to study the structure of a minimal, yet functional, telomerase RNA from the lepidopteran insect Spodoptera frugiperda. pnas.org

Enzyme Inhibition and Activation Studies at the Molecular Level

Derivatives of isatoic anhydride have been investigated for their potential to modulate the activity of various enzymes. These studies focus on understanding the molecular interactions between the compounds and their protein targets, which is essential for the rational design of more potent and selective inhibitors or activators.

The interaction between a ligand, such as a methylisatoic acid derivative, and a protein is a complex process governed by a variety of non-covalent forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.govresearchgate.net The binding of a ligand to the active site or an allosteric site of an enzyme can lead to inhibition or activation of its catalytic function.

Computational methods like molecular docking are frequently employed to predict and analyze the binding modes of these derivatives within the enzyme's active site. plos.orgacs.org These studies can reveal key interactions, such as hydrogen bonds with specific amino acid residues, that are crucial for the ligand's inhibitory or activating effect. plos.org For example, in the development of quinazolinone-7-carboxamides as inhibitors of soluble epoxide hydrolase (sEH), molecular modeling illustrated that the enzyme's active site is a hydrophobic L-shaped pocket, and the inhibitors were designed to fit within this pocket and interact with key catalytic residues. acs.org The analysis of protein-ligand complexes, often aided by crystallographic data, provides a detailed picture of the binding interface, including the role of water molecules and metal ions in mediating interactions. nih.gov

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and are used to understand how chemical structure relates to biological activity. mdpi.com By systematically modifying the structure of a lead compound, such as a this compound derivative, and evaluating the biological activity of the resulting analogs, researchers can identify the chemical features that are essential for a desired effect, such as enzyme inhibition.

For instance, in the development of novel spiroquinazoline (B1250128) derivatives from N-methylisatoic anhydride as acetylcholinesterase inhibitors, different synthetic modifications were made to the parent molecule, and the resulting compounds were tested for their inhibitory potency. researchgate.net Similarly, SAR studies on quinazolinone derivatives as sEH inhibitors showed that the nature and position of substituents on the thiobenzyl fragment were critical for potent inhibition. acs.org Moving a chloro substituent from the 2-position to the 3-position on the benzyl (B1604629) ring was beneficial for activity, while moving it to the 4-position was detrimental. acs.org These findings provide mechanistic insights into how the ligands interact with the enzyme and guide the design of next-generation compounds with improved properties.

| Compound Class | Target Enzyme | Key SAR Finding |

| Spiroquinazoline derivatives | Acetylcholinesterase | Synthesis from N-methylisatoic anhydride yielded potent inhibitors. researchgate.net |

| Quinazolinone-7-carboxamides | Soluble Epoxide Hydrolase (sEH) | Amide and thiobenzyl fragments flanking the quinazolinone nucleus are critical for potent sEH inhibition. acs.org |

| Benzimidazole-6-sulfonamides | Carbonic Anhydrase (CA) | Phenol and benzoic acid derivatives as substituents on the benzimidazole (B57391) core are effective for CA inhibition. semanticscholar.org |

Cellular Pathway Modulation Research in In Vitro Models

N-methylisatoic anhydride (NMIA), a derivative of this compound, is a key reagent in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) chemistry. This technique is utilized in in vitro models to investigate RNA structure at single-nucleotide resolution. By acylating flexible or unpaired nucleotides, NMIA helps to elucidate how RNA structure influences biological pathways. These studies are foundational, providing insights into gene regulation at the post-transcriptional level without the use of human trial data.

Research in in vitro settings has demonstrated that changes in RNA conformation are integral to the modulation of cellular processes. For instance, the biogenesis of microRNAs (miRNAs), which are crucial regulators of gene expression, is dependent on the specific structure of their primary transcripts (pri-miRNAs). In a study of pri-miR-30c-1, treatment with NMIA revealed that a single nucleotide polymorphism (G to A) induced significant structural modifications. nih.gov These structural changes were shown to directly affect the Drosha-mediated processing of the pri-miRNA in in vitro reactions, demonstrating how genetic variation can modulate the miRNA biogenesis pathway by altering RNA structure. nih.gov

Similarly, riboswitches, which are segments of non-coding RNA that bind to small molecules to regulate gene expression, rely on conformational changes. The add riboswitch, for example, modulates translation initiation in response to adenine binding. plos.org SHAPE analysis using NMIA on in vitro transcribed add riboswitch RNA showed that in the presence of adenine, the Shine-Dalgarno and AUG start codon sequences become more accessible. plos.org This structural rearrangement is a key mechanism for controlling the translation of downstream genes.

Furthermore, NMIA-based structural probing has been instrumental in understanding the mechanisms of viral gene expression. In the Pea enation mosaic virus (PEMV), SHAPE analysis helped identify a large bulged stem-loop structure that modulates programmed -1 ribosomal frameshifting (-1 PRF), a process essential for the expression of certain viral proteins. oup.com The reactivity of specific nucleotides to NMIA provided evidence for the flexibility of this region, suggesting its role in adopting alternative conformations that regulate ribosome movement. oup.com

These in vitro studies, summarized in the table below, highlight the utility of this compound derivatives in dissecting the structural basis of cellular pathway modulation.

| In Vitro Model System | RNA Target | Research Finding | Modulated Cellular Process |

| Cultured Cells / In Vitro Reaction | pri-miR-30c-1 | A G-to-A single nucleotide polymorphism alters the RNA secondary structure. nih.gov | MicroRNA biogenesis (Drosha processing). nih.gov |

| In Vitro Transcription System | add Riboswitch | Adenine binding induces a conformational change, increasing the accessibility of the Shine-Dalgarno sequence and start codon. plos.org | Translation initiation. plos.org |

| Wheat Germ Extracts | Pea enation mosaic virus (PEMV) RNA | A conserved stem-loop structure near the stop codon exhibits flexibility, influencing ribosomal frameshifting efficiency. oup.com | Viral protein expression via programmed ribosomal frameshifting. oup.com |

| In Vitro Transcription System | Riboswitch | The transcription factor NusA can assist in riboswitch activity by reducing the rate of transcription, allowing more time for the RNA to fold correctly. plos.org | Transcriptional regulation. plos.org |

Development of Bioconjugates for Biological Research Tools

Derivatives of this compound have been chemically modified to create bioconjugates that serve as powerful tools in biological research, particularly in the study and manipulation of nucleic acids. A significant application is the development of reagents for the selective capture and purification of RNA from complex biological mixtures.

One such development involves conjugating a derivative of N-methylisatoic anhydride (NMIA) to biotin (B1667282) through a disulfide linker. rsc.org This bioconjugate is designed to selectively acylate the 2'-hydroxyl groups of RNA. The attached biotin moiety then allows for the capture of the acylated RNA using streptavidin-coated magnetic beads. Subsequently, the purified RNA can be released by cleaving the disulfide bond. rsc.org This method enables the highly selective extraction and isolation of RNA from mixtures containing DNA, which is a critical step for many molecular biology applications, including RT-PCR. rsc.org

The initial parent compound, a biotin-conjugated NMIA, required elevated temperatures (65 °C) for efficient RNA acylation, which could lead to some non-specific extraction of DNA. rsc.org To overcome this limitation, a new generation of isatoic anhydride derivatives was designed to be more reactive and operate effectively at room temperature. A pyridine-based isatoic anhydride derivative, for instance, demonstrated enhanced reactivity and selectivity under milder conditions, significantly reducing DNA contamination in the purified RNA sample. rsc.org

These bioconjugates represent a significant advancement in nucleic acid separation technology, moving beyond traditional methods like silica-based "Boom chemistry". rsc.org The ability to selectively isolate RNA with high purity is essential for sensitive downstream analyses that aim to understand the role of RNA in cellular function and disease.

More broadly, the principle of using this compound derivatives in bioconjugation extends to other applications. The core function of these molecules is to act as electrophilic reagents that react with the 2'-hydroxyl group of flexible nucleotides. researchgate.net This reactivity has been harnessed in the SHAPE technique to map RNA structures. researchgate.net While not a bioconjugate in the traditional sense of delivering a payload, the covalent adduct formed between NMIA and RNA is itself a conjugate that serves as a probe for structural analysis. researchgate.netnih.gov The development of faster-acting reagents, such as 1-methyl-7-nitroisatoic anhydride (1M7), represents a refinement of this tool for more accurate and rapid analysis of RNA structure. researchgate.net

The table below summarizes key bioconjugates derived from isatoic anhydride and their applications as research tools.

| Bioconjugate/Derivative | Conjugated Moiety | Mechanism of Action | Application |

| Biotin-conjugated N-methylisatoic anhydride | Biotin (via disulfide linker) | Selectively acylates 2'-OH of RNA, allowing capture by streptavidin beads and subsequent release. rsc.org | Selective extraction and purification of RNA from DNA/RNA mixtures. rsc.org |

| Pyridine-based isatoic anhydride | Biotin (via disulfide linker) | Functions similarly to the NMIA conjugate but with higher reactivity at room temperature. rsc.org | Improved efficiency and selectivity of RNA extraction under milder conditions. rsc.org |

| N-methylisatoic anhydride (NMIA) | None (forms adduct with RNA) | Covalently modifies the 2'-hydroxyl group of flexible RNA nucleotides. researchgate.net | RNA structure probing via SHAPE chemistry. researchgate.net |

| 1-methyl-7-nitroisatoic anhydride (1M7) | None (forms adduct with RNA) | A faster-acting electrophile for 2'-hydroxyl acylation compared to NMIA. researchgate.net | High-resolution RNA secondary and tertiary structure analysis. researchgate.net |

Applications in Materials Science and Catalysis

Methylisatoic Acid as a Monomer or Precursor in Polymer Synthesis

This compound, primarily through its anhydride (B1165640) form (N-methylisatoic anhydride), serves as a valuable precursor in the synthesis of polymers, especially polyamides and polyamide-imides. The fundamental reaction enabling this application is the aminolysis of the anhydride ring, where an amine group opens the ring to form an amide bond. This process is a cornerstone of condensation polymerization, a method where monomers join together with the expulsion of a small molecule, such as water or, in the case of anhydride reactions, carbon dioxide.

Polyamides are a class of polymers characterized by repeating amide linkages (–CO–NH–). They can be synthesized through the step-growth polycondensation of diamines with dicarboxylic acids. mdpi.comresearchgate.net Alternatively, a single monomer containing both an amine and a carboxylic acid functional group can be used. acs.org N-methylisatoic anhydride, upon reaction with an amine, ring-opens to form an N-methylanthranilic acid derivative, which contains both a carboxylic acid and a secondary amine. This bifunctionality allows it to act as a monomer unit. The reaction of N-methylisatoic anhydride with amines to form amides is a well-established chemical transformation. researchgate.net

Furthermore, this compound derivatives are implicated in the synthesis of high-performance polymers like polyamide-imides (PAIs). acs.org PAIs are known for their exceptional thermal stability, chemical resistance, and mechanical strength. oup.com Their synthesis often involves the reaction between a component containing an imide ring and monomers that can form amide links, such as diamines and diacid chlorides or diisocyanates. oup.comgrafiati.com For instance, some synthetic routes for PAIs involve the polycondensation of a diacid containing a pre-formed imide ring with a diamine. acs.orgresearchgate.net The structure of this compound, containing the precursors for both amide and imide functionalities, makes it a relevant building block in this context. The hydrolysis of these polymers, breaking them down into their monomeric units, can be achieved through acid or base catalysis. researchgate.netescholarship.org

The table below summarizes polymerization reactions relevant to this compound.

| Polymer Type | Monomer/Precursor(s) | Key Linkage | Polymerization Method |

|---|---|---|---|

| Polyamide | Dicarboxylic acid + Diamine; or Amino acid | Amide (–CO–NH–) | Condensation Polymerization researchgate.netacs.org |